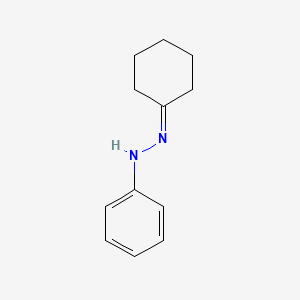

Cyclohexanone phenylhydrazone

Übersicht

Beschreibung

Cyclohexanone phenylhydrazone is an organic compound with the molecular formula C₁₂H₁₆N₂. It is a derivative of cyclohexanone, where the carbonyl group is replaced by a hydrazone group, forming a structure that includes both cyclohexane and phenyl rings. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexanone phenylhydrazone is typically synthesized through the condensation reaction between cyclohexanone and phenylhydrazine. The reaction is carried out in an acidic or neutral medium, often using methanol as a solvent. The reaction proceeds as follows: [ \text{Cyclohexanone} + \text{Phenylhydrazine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and reaction control. The use of microdroplet reactors has also been explored to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexanone phenylhydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: It can be reduced to form cyclohexylamine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Azines or nitroso compounds.

Reduction: Cyclohexylamine derivatives.

Substitution: Brominated or nitrated phenylhydrazones

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cyclohexanone phenylhydrazone serves as an important intermediate in the synthesis of various heterocyclic compounds. It is particularly notable for its role in the Fischer indole synthesis, where it undergoes rearrangement to form substituted indoles. This process is essential for creating complex organic molecules used in pharmaceuticals.

Key Reactions:

- Fischer Indole Synthesis: this compound can be transformed into indoles through acid-catalyzed reactions, which are crucial for drug development.

- Mechanochemical Reactions: Recent studies have explored eco-friendly mechanochemical methods to induce Fischer indole synthesis using this compound, highlighting its versatility as a synthetic precursor .

Biological Applications

In biological research, this compound has been investigated for its potential as a probe for studying enzyme mechanisms. Its ability to form reactive nitrogen species upon activation by acid catalysts allows it to interact with various biomolecules, influencing cellular processes.

Cellular Effects:

- Disruption of bacterial cell walls leading to cell death.

- Interference with cell signaling pathways and gene expression due to the formation of reactive nitrogen species .

Analytical Chemistry

The compound has been utilized in analytical methods, particularly in mass spectrometry applications. A microdroplet chemical reactor prototype has demonstrated enhanced productivity in synthesizing this compound, showcasing its potential for rapid chemical analysis .

Case Study 1: Microdroplet Chemical Reactor

A study evaluated a microdroplet reactor's performance using this compound synthesis as a model system. The results indicated significant acceleration of the reaction compared to traditional bulk methods, achieving an acceleration factor exceeding and demonstrating practical applications in chemical synthesis .

Case Study 2: Mechanochemical Fischer Indolisation

Research into an environmentally friendly mechanochemical protocol for Fischer indole synthesis using this compound showed that this method effectively promotes the formation of indoles while minimizing environmental impact . The study detailed how varying reaction conditions influenced product yields and selectivity.

Wirkmechanismus

Cyclohexanone phenylhydrazone can be compared with other hydrazone derivatives:

Phenylhydrazone: Similar structure but derived from different ketones or aldehydes.

Benzaldehyde phenylhydrazone: Derived from benzaldehyde and phenylhydrazine.

Cyclohexanone oxime: Similar structure but with an oxime group instead of a hydrazone group.

Uniqueness: this compound is unique due to its ability to undergo Borsche-Drechsel cyclization, leading to the formation of tetrahydrocarbazoles, which are valuable intermediates in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- Benzaldehyde phenylhydrazone

- Cyclohexanone oxime

- Phenylhydrazone derivatives of other ketones and aldehydes .

Biologische Aktivität

Cyclohexanone phenylhydrazone (C₁₂H₁₆N₂) is an organic compound derived from cyclohexanone, where the carbonyl group is replaced by a hydrazone group. This compound has garnered attention due to its various biological activities, particularly its antibacterial properties and potential applications in medicinal chemistry.

Antibacterial Properties

This compound exhibits notable antibacterial activity. Research indicates that it interacts with bacterial cell walls, leading to cell death through the disruption of cellular processes. This action is primarily mediated by the formation of reactive nitrogen species when the compound is activated, especially in acidic environments. The interaction with the heme group of cytochrome P-450 in bacteria enhances its efficacy by increasing the ionization mass of the enzyme, which subsequently inhibits bacterial enzyme activity.

The mechanism of action for this compound involves several biochemical pathways:

- Nucleophilic Addition-Elimination Reaction : The compound primarily targets aldehydes and ketones, forming hydrazones through nucleophilic addition-elimination reactions.

- Formation of Reactive Nitrogen Species : Upon activation, this compound generates reactive nitrogen species that disrupt cellular metabolism and signaling pathways, contributing to its antibacterial effects .

- Cellular Effects : It influences various cellular functions by affecting gene expression and cellular signaling, which can lead to apoptosis in bacterial cells.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation : A study focused on synthesizing various phenylhydrazones, including this compound, demonstrated significant antimicrobial activity against different bacterial strains. The compound showed effectiveness against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited moderate cytotoxicity, suggesting potential applications in cancer therapy .

Dosage and Efficacy

The biological activity of this compound varies with dosage:

- Lower Doses : At lower concentrations, the compound demonstrates effective antibacterial activity with minimal toxicity to non-target cells.

- Higher Doses : Increased concentrations may lead to cytotoxic effects on non-target cells and tissues, highlighting the importance of optimizing dosage for therapeutic applications.

Comparison with Similar Compounds

To better understand its biological significance, this compound can be compared with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Hydrazone derivative | Antibacterial, cytotoxic |

| Benzaldehyde phenylhydrazone | Hydrazone derivative | Antimicrobial |

| Cyclohexanone oxime | Oxime derivative | Antibacterial |

Scientific Research Applications

This compound has diverse applications in scientific research:

- Organic Synthesis : It serves as an intermediate in synthesizing various heterocyclic compounds through reactions such as the Borsche-Drechsel cyclization .

- Biological Assays : Employed as a probe for studying enzyme mechanisms and interactions within biological systems.

- Drug Development : Investigated for potential use in developing pharmaceuticals due to its biological activities.

Eigenschaften

IUPAC Name |

N-(cyclohexylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTPSOUIPIOTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=CC=CC=C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241550 | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-82-7 | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of cyclohexanone phenylhydrazone and how can it be characterized?

A1: this compound is a hydrazone formed by the condensation reaction between cyclohexanone and phenylhydrazine. Its molecular formula is C12H16N2 with a molecular weight of 188.27 g/mol. Spectroscopically, it can be characterized by the presence of a C=N stretching band around 1600 cm-1 in its infrared spectrum [].

Q2: How is this compound synthesized?

A2: The compound is typically synthesized by reacting cyclohexanone with phenylhydrazine. This reaction can be carried out in various solvents, including acetic acid [] or benzene with a catalytic amount of acetic acid []. The choice of solvent can influence the yield and purity of the product.

Q3: What is the primary reaction this compound is known to undergo?

A3: this compound is a well-known precursor in the Fischer indole synthesis. This reaction involves an acid-catalyzed rearrangement to form a substituted indole [, , ].

Q4: How do reaction conditions impact the Fischer indole synthesis using this compound?

A4: Studies have shown that the rate and outcome of the Fischer indole synthesis using this compound can be influenced by factors such as the type of acid catalyst, solvent, and temperature []. For example, performing the reaction within a lyotropic smectic liquid crystal resulted in slower reaction rates and different entropies of activation compared to an isotropic liquid, highlighting the impact of solvent organization on the reaction [].

Q5: Besides the Fischer indole synthesis, are there other reported reactions involving this compound?

A5: Yes, this compound has been investigated for its reactivity with other reagents. One study explored its reaction with (het)aryldihalogenophosphines, such as phenyldibromophosphine and 5-methyl-2-furyldibromophosphine. This reaction leads to the formation of 1,2,3-diazaphospholines, a class of heterocyclic compounds [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.